5-Chloro-2-(methylsulfinyl)benzo[d]thiazole
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Overview
Description
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzothiazole ring with a chlorine atom at the 5th position and a methylsulfinyl group at the 2nd position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole typically involves the reaction of 4-chloro-2-aminobenzenethiol with methylsulfinyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can be reduced to form 5-chloro-2-(methylthio)benzo[d]thiazole.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 6th position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(methylsulfonyl)benzo[d]thiazole.
Reduction: 5-Chloro-2-(methylthio)benzo[d]thiazole.
Substitution: Various substituted benzothiazole derivatives depending on the reagent used.
Scientific Research Applications
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin depigmentation treatments. Additionally, its structure allows it to interact with DNA and proteins, potentially disrupting cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)benzo[d]thiazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-(Methylthio)benzothiazole: Lacks the chlorine atom at the 5th position.
5-Chloro-2-(methylsulfonyl)benzo[d]thiazole: Contains a sulfonyl group instead of a sulfinyl group
Uniqueness
5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is unique due to the presence of both a chlorine atom and a methylsulfinyl group, which impart distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
3507-50-4 |
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Molecular Formula |
C8H6ClNOS2 |
Molecular Weight |
231.7 g/mol |
IUPAC Name |
5-chloro-2-methylsulfinyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNOS2/c1-13(11)8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 |
InChI Key |
KIYBHJXWPWSZTD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
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